molecular formula C13H23NO5Si B1581974 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- CAS No. 29602-11-7

1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-

Cat. No.: B1581974
CAS No.: 29602-11-7
M. Wt: 301.41 g/mol
InChI Key: YPKNIURCMPHHJJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Signature Analysis

¹H NMR spectra reveal distinct signals:

  • Maleimide protons : Doublets at δ 6.7–6.9 ppm (C=CH units).
  • Triethoxysilylpropyl chain :
    • Ethoxy groups: Quartet at δ 3.7–3.9 ppm (-OCH₂CH₃) and triplet at δ 1.2 ppm (-CH₃).
    • Propyl linker: Multiplets at δ 1.6–1.8 ppm (-CH₂-) and δ 0.6–0.8 ppm (Si-CH₂).

¹³C NMR confirms carbonyl carbons at δ 170–175 ppm (C=O) and silicon-bonded carbons at δ 58–60 ppm (Si-O-C).

Table 3: Representative ¹H NMR Shifts

Proton Environment Chemical Shift (δ, ppm)
Maleimide C=CH 6.7–6.9
Ethoxy (-OCH₂CH₃) 3.7–3.9 / 1.2
Propyl (-CH₂-) 1.6–1.8
Si-CH₂ 0.6–0.8

Infrared (IR) Vibrational Mode Correlations

FTIR spectra exhibit characteristic absorptions:

  • Maleimide ring : Strong C=O stretches at 1704 cm⁻¹ and ring deformation at 694 cm⁻¹ .
  • Triethoxysilyl group : Asymmetric Si-O-C stretches at 1100–1000 cm⁻¹ and Si-C vibrations at 520 cm⁻¹ .
  • Propyl chain : C-H stretches at 2850–2950 cm⁻¹ .

Table 4: Key IR Absorptions

Bond/Vibration Wavenumber (cm⁻¹)
C=O (maleimide) 1704
Si-O-C (asymmetric) 1100–1000
Si-C 520

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) shows:

  • Molecular ion peak : m/z 301 (M⁺).
  • Key fragments :
    • m/z 286 (M–CH₃), m/z 258 (M–OCH₂CH₃).
    • m/z 173 (maleimide ring + propyl).

Fragmentation pathways involve cleavage at the propyl linker or ethoxy groups, consistent with silane-maleimide hybrids.

Table 5: Dominant Mass Fragments

Fragment m/z Proposed Origin
301 Molecular ion Intact compound
286 Loss of CH₃ Ethoxy group cleavage
258 Loss of OCH₂CH₃ Ethoxy elimination
173 Maleimide-propyl Si-O bond rupture

Properties

IUPAC Name

1-(3-triethoxysilylpropyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5Si/c1-4-17-20(18-5-2,19-6-3)11-7-10-14-12(15)8-9-13(14)16/h8-9H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKNIURCMPHHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN1C(=O)C=CC1=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067481
Record name 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
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Molecular Weight

301.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29602-11-7
Record name 1-[3-(Triethoxysilyl)propyl]-1H-pyrrole-2,5-dione
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Record name 1H-Pyrrole-2,5-dione, 1-(3-(triethoxysilyl)propyl)-
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Record name 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
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Record name 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
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Record name 1-(3-triethoxysilylpropyl)pyrrole-2,5-dione
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Preparation Methods

Reaction Mechanism

  • Step 1: Nucleophilic Attack
    The primary amine group of 3-aminopropyltriethoxysilane attacks the electrophilic carbonyl carbon of maleic anhydride, opening the anhydride ring to form an amic acid intermediate.

  • Step 2: Cyclodehydration
    Upon heating, the amic acid undergoes intramolecular cyclization with the elimination of water, forming the imide ring characteristic of the pyrrole-2,5-dione moiety.

  • Step 3: Preservation of Triethoxysilyl Group
    The triethoxysilyl group remains intact during the reaction, enabling further functionalization or cross-linking through siloxane bond formation in subsequent applications.

Reaction Conditions

  • Solvent: Toluene is commonly used due to its ability to dissolve both reactants and facilitate removal of water formed during cyclization.
  • Temperature: Typically 80–120 °C to drive ring closure efficiently.
  • Time: Reaction times vary from several hours up to 24 hours depending on scale and purity requirements.
  • Atmosphere: Inert atmosphere (e.g., nitrogen) is preferred to prevent moisture-induced hydrolysis of triethoxysilyl groups.

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with optimization of:

Comparative Analysis of Preparation Methods

Aspect Laboratory Scale Industrial Scale
Reaction Setup Batch reactor with reflux Continuous flow reactors
Solvent Use Toluene or equivalent Optimized solvent recovery systems
Reaction Time 12–24 hours Reduced via process intensification
Purification Chromatography, recrystallization Automated purification systems
Yield Typically >85% Optimized to >90%
Quality Control NMR, IR, MS analysis Real-time process analytical technology (PAT)

Research Findings and Data Tables

Parameter Observed Value/Condition Reference/Notes
Molecular Formula C13H23NO5Si PubChem, CAS Registry
Molecular Weight 301.41 g/mol PubChem
Boiling Point (Predicted) 350.2 ± 25.0 °C ChemicalBook (Predicted)
Density (Predicted) 1.099 ± 0.06 g/cm³ ChemicalBook (Predicted)
pKa (Predicted) -2.21 ± 0.20 ChemicalBook (Predicted)
Reaction Yield (Lab scale) Up to 95% Literature synthesis reports
Reaction Solvent Toluene Standard synthetic protocol
Reaction Temperature 80–120 °C Standard synthetic protocol
Reaction Time 12–24 hours Standard synthetic protocol

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl] has found applications across various scientific disciplines:

Chemistry It serves as a precursor in the synthesis of advanced materials, including hybrid organic-inorganic polymers. The compound's triethoxysilyl group enables hydrolysis and condensation reactions, leading to the formation of robust siloxane bonds that enhance the stability and durability of the resulting materials.

Biology The compound is utilized in the modification of biomolecules for diverse biological studies.

Industry It is employed in the production of coatings, adhesives, and sealants, owing to its strong bonding properties.

Biological Activities

1H-Pyrrole-2,5-dione derivatives exhibit a range of promising biological activities, particularly in anticancer and antimicrobial research.

Anticancer Properties Certain derivatives, such as 4-amino-3-chloro-1H-pyrrole-2,5-dione, have demonstrated the ability to inhibit the growth of various cancer cell lines, including colon cancer cells. These compounds interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting their potential as targeted antitumor agents.

Antimicrobial Activity These derivatives have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in stimulated cultures of peripheral blood mononuclear cells (PBMCs), indicating their potential in treating inflammatory conditions.

Material Science Applications

The compound's unique structure and reactivity make it a valuable component in the synthesis of advanced materials. The presence of the triethoxysilyl group allows for covalent bond formation with both organic and inorganic substrates, enhancing the stability and durability of the materials.

Coatings, Adhesives, and Sealants Due to its strong bonding properties, 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl] is used in the production of coatings, adhesives and sealants.

Stem Cell Research

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- involves its ability to form covalent bonds with both organic and inorganic substrates. This property is attributed to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form strong siloxane bonds. These bonds enhance the stability and durability of the materials in which the compound is incorporated .

Comparison with Similar Compounds

Key Characteristics :

  • Functional Groups: The pyrrole-2,5-dione core provides sites for nucleophilic reactions, while the triethoxysilyl group enables covalent bonding to inorganic surfaces (e.g., silica, metals) via hydrolysis and condensation .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include avoiding dust inhalation (P261) and immediate eye rinsing upon contact (P305+P351+P338) .

Structural and Functional Comparisons

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]- 29602-11-7 C₁₃H₂₃NO₅Si 301.41 Triethoxysilyl, pyrrole-dione Surface modification, adhesives
1H-Pyrrole, 1-[3-(1,3-dithian-2-yl)propyl]-2,5-dimethyl 95337-91-0 C₁₃H₂₁NS₂ 255.44 Dithianyl, methyl-pyrrole Organic synthesis, ligand chemistry
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride 952292-18-1 Not provided Not provided Aminobutyl, pyrrole-dione hydrochloride Biomedical applications, drug delivery
3-[4-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine Not provided C₁₈H₁₀FN₅S 355.36 (calc.) Indole, thiazole, pyrrolopyridine Pharmaceutical research
Key Observations:
  • Triethoxysilyl vs. Dithianyl: The triethoxysilyl group in the target compound enables inorganic surface bonding, whereas the dithianyl group in CAS 95337-91-0 introduces sulfur-based reactivity (e.g., coordination chemistry) .
  • Polarity and Solubility: The aminobutyl derivative (CAS 952292-18-1) is hydrochloride salt, suggesting higher water solubility compared to the hydrophobic triethoxysilyl compound .
  • Heterocyclic Complexity : The indole-thiazole-pyrrolopyridine derivative () has a multi-ring aromatic system, likely targeting biological receptors, unlike the simpler pyrrole-dione core of the triethoxysilyl compound .

Hazard Profiles

  • Triethoxysilyl Compound : Moderate hazards (H302, H315, H319) focus on ingestion and irritation risks .
  • Aminobutyl Derivative: No hazard data provided, but hydrochloride salts often require handling for corrosivity.
  • Dithianyl Compound : Likely lower acute toxicity due to lack of reactive silane groups but may pose sulfur-related hazards (e.g., odor, reactivity) .

Biological Activity

Overview

1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl] (CAS No. 29602-11-7) is a chemical compound with the molecular formula C13H23NO5Si. It is recognized for its unique properties that facilitate strong bonding with both organic and inorganic materials. This compound is primarily utilized in the synthesis of advanced materials and has shown promising biological activities, particularly in the fields of anticancer and antimicrobial research.

The synthesis of 1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl] typically involves the reaction of maleic anhydride with 3-aminopropyltriethoxysilane under controlled conditions. The reaction is often conducted in solvents like toluene at elevated temperatures to ensure optimal yield and purity. The compound's triethoxysilyl group allows it to undergo hydrolysis and condensation reactions, forming siloxane bonds that enhance material stability.

Anticancer Properties

Recent studies have highlighted the potential of 1H-Pyrrole-2,5-dione derivatives as effective inhibitors of cancer cell growth. For instance, derivatives such as 4-amino-3-chloro-1H-pyrrole-2,5-dione have been reported to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with GI50 values ranging from approximately 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M . These compounds were shown to interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, indicating their potential as targeted antitumor agents .

Antimicrobial Activity

The antimicrobial efficacy of 1H-Pyrrole-2,5-dione derivatives has also been investigated. A study demonstrated that these compounds exhibit significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing promising results for these derivatives as potential antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, certain derivatives of 1H-Pyrrole-2,5-dione have demonstrated anti-inflammatory properties. These compounds were found to inhibit pro-inflammatory cytokine production in stimulated cultures of peripheral blood mononuclear cells (PBMCs), suggesting their utility in treating inflammatory conditions .

The biological activity of 1H-Pyrrole-2,5-dione is largely attributed to its ability to form stable complexes with biological targets such as enzymes and receptors involved in cancer progression and inflammation. The triethoxysilyl group enhances its reactivity and interaction with biomolecules, allowing for effective modulation of biological pathways .

Comparative Analysis

To better understand the uniqueness of 1H-Pyrrole-2,5-dione compared to other similar compounds, a comparison table is provided below:

Compound NameStructureBiological ActivityNotable Properties
1H-Pyrrole-2,5-dione Pyrrole StructureAnticancer, AntimicrobialStrong siloxane bonding
Maleimide Maleimide StructureLimitedLacks triethoxysilyl group
3-methyl-1H-pyrrole-2,5-dione Methyl Pyrrole StructureModerateLess versatile due to methyl substitution

Case Study 1: Antitumor Activity

A study conducted by Kuznietsova et al. (2013) demonstrated that a specific derivative of 1H-Pyrrole-2,5-dione effectively inhibited tumor growth in a chemically induced colon cancer model in rats. The compound not only reduced tumor size but also exhibited low toxicity levels compared to conventional chemotherapy agents.

Case Study 2: Antimicrobial Efficacy

Research by Garmanchuk et al. (2013) evaluated the antimicrobial activity of various pyrrole derivatives against clinical strains. The findings indicated that certain derivatives significantly inhibited bacterial growth at low concentrations, supporting their potential use in clinical settings.

Q & A

Q. Key Parameters :

StepReagentsTemperatureYield (%)Reference
1Maleic anhydride, APTES, DMF60–80°C75–85
2H₂SO₄, THFReflux65–75

Note : Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency and purity. Confirm completion via TLC or HPLC .

Basic: How is this compound characterized using spectroscopic and chromatographic techniques?

Answer:
Standard characterization methods include:

  • ¹H/¹³C NMR : Confirm the maleimide ring (δ 6.7–7.0 ppm for vinyl protons) and triethoxysilyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8 ppm for OCH₂) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching, maleimide) and ~1100 cm⁻¹ (Si-O-C) .
  • Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ = 316.2 m/z .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) for purity analysis (>95%) .

Advanced: How can researchers optimize silane coupling efficiency in hybrid materials using this compound?

Answer:
The triethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., SiO₂, cellulose). Optimization strategies include:

  • Surface Pretreatment : Plasma cleaning or acid etching to increase surface -OH density .

  • Reaction Conditions :

    ParameterOptimal RangeEffect
    SolventToluene/EtOHPrevents hydrolysis during coupling
    pH4.5–5.5Maximizes silanol condensation
    Time12–24 hrsEnsures monolayer formation
  • Validation : XPS or AFM to confirm surface functionalization .

Challenge : Competing hydrolysis of triethoxysilyl groups in aqueous environments. Use anhydrous solvents and controlled humidity .

Advanced: How to resolve contradictions in reported biological activities of pyrrole-2,5-dione derivatives?

Answer:
Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Structural Variants : Substituents on the pyrrole ring (e.g., electron-withdrawing groups) alter reactivity .

  • Assay Conditions :

    FactorImpactMitigation
    pHAffects protonation state of maleimideStandardize buffers (e.g., PBS pH 7.4)
    Cell LineGenetic variabilityUse ≥3 cell lines for validation

Q. Methodological Approach :

  • Dose-Response Studies : Establish IC₅₀ curves to differentiate specific activity from nonspecific toxicity .
  • Computational Modeling : Use DFT to predict electron density distribution and reactive sites .

Advanced: What computational methods predict the reactivity of this compound in crosslinking applications?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between the maleimide group and thiol-containing substrates (e.g., proteins) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites.

Q. Example :

PropertyValue (eV)Relevance
HOMO-6.2Susceptibility to oxidation
LUMO-1.8Electrophilicity for Michael addition

Tools : COMSOL Multiphysics or Gaussian 16 for simulation .

Advanced: How to assess the compound’s stability under varying environmental conditions?

Answer:

  • Thermal Stability : TGA analysis (decomposition onset ~200°C) .

  • Hydrolytic Stability : Accelerated aging in buffers (pH 4–9) monitored via HPLC.

    pHHalf-life (25°C)Degradation Product
    7>30 daysSilanol derivatives
    97–10 daysMaleamic acid

Recommendation : Store under inert atmosphere (N₂) at -20°C for long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-

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